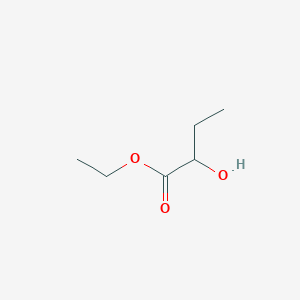

2-Hidroxibutirato de etilo

Descripción general

Descripción

Ethyl 2-hydroxybutanoate, also known as ethyl α-hydroxybutyrate, is an organic compound with the molecular formula C6H12O3. It is an ester derived from butanoic acid and ethanol, characterized by a hydroxyl group attached to the second carbon of the butanoate chain. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Aplicaciones Científicas De Investigación

Ethyl 2-hydroxybutanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral compounds and pharmaceuticals.

Biology: It serves as a precursor in the biosynthesis of certain metabolites and can be used in metabolic studies.

Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in the synthesis of active pharmaceutical ingredients.

Industry: It is used in the production of flavors and fragrances due to its pleasant aroma and in the manufacture of polymers and resins.

Mecanismo De Acción

Target of Action

It is used as a biochemical reagent in proteomics research , suggesting that it may interact with various proteins.

Biochemical Pathways

Ethyl 2-Hydroxybutyrate belongs to the class of organic compounds known as hydroxy fatty acids . These are fatty acids in which the chain bears a hydroxyl group

Pharmacokinetics

It is known to be a very hydrophobic molecule, practically insoluble in water, and relatively neutral . These properties may impact its bioavailability and pharmacokinetics.

Action Environment

It is known that the compound is stable under room temperature conditions in the continental us

Análisis Bioquímico

Biochemical Properties

Ethyl 2-Hydroxybutyrate is produced in mammalian tissues that catabolize L-threonine or synthesize glutathione . Oxidative stress or detoxification demands can dramatically increase the rate of hepatic glutathione synthesis

Cellular Effects

The cellular effects of Ethyl 2-Hydroxybutyrate are not well studied. Its related molecule, β-hydroxybutyrate, has been shown to have effects on various types of cells and cellular processes . β-hydroxybutyrate has been suggested to act as an immunoregulator in humans and animals to attenuate pathological inflammation through multiple strategies . It’s worth noting that these effects are associated with β-hydroxybutyrate and may not directly apply to Ethyl 2-Hydroxybutyrate.

Molecular Mechanism

It is known that 2-Hydroxybutyrate, the conjugate base of 2-hydroxybutyric acid, is produced in mammalian tissues that catabolize L-threonine or synthesize glutathione

Metabolic Pathways

Ethyl 2-Hydroxybutyrate is involved in the metabolic pathways related to the catabolism of L-threonine or the synthesis of glutathione

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-hydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxybutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, ethyl 2-hydroxybutanoate is produced using similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-hydroxybutanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-oxobutanoate.

Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 2-hydroxybutanol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Ethyl 2-oxobutanoate

Reduction: Ethyl 2-hydroxybutanol

Substitution: Various substituted derivatives depending on the nucleophile used

Comparación Con Compuestos Similares

Ethyl 2-hydroxybutanoate can be compared with other similar compounds such as:

Ethyl 2-hydroxy-2-methylbutanoate: This compound has an additional methyl group, which affects its reactivity and physical properties.

Ethyl 3-hydroxybutanoate: The hydroxyl group is located on the third carbon, leading to different chemical behavior and applications.

Ethyl 2-hydroxy-4-methylpentanoate: This compound has a longer carbon chain and a methyl group, resulting in distinct properties and uses.

Ethyl 2-hydroxybutanoate is unique due to its specific structure, which imparts particular reactivity and versatility in various applications.

Propiedades

IUPAC Name |

ethyl 2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-5(7)6(8)9-4-2/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWOQRSLYPHAMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334629 | |

| Record name | Ethyl 2-Hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52089-54-0 | |

| Record name | Ethyl 2-hydroxybutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52089-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-Hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 2-hydroxy-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

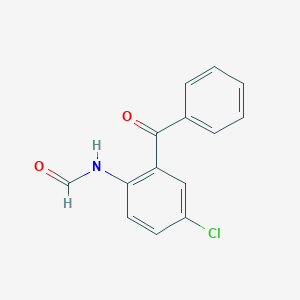

Feasible Synthetic Routes

Q1: What is the significance of ethyl 2-hydroxybutanoate in chromium chemistry?

A: Ethyl 2-hydroxybutanoate (ehbaH) plays a crucial role as a ligand in stabilizing the less common oxidation states of chromium, specifically chromium(IV) and chromium(V). [, , , ] This stabilization allows researchers to study the properties and reactivity of these chromium species, which are often transient and difficult to isolate. [, ]

Q2: How does ethyl 2-hydroxybutanoate stabilize chromium(IV) complexes?

A: Ethyl 2-hydroxybutanoate acts as a bidentate ligand, meaning it binds to the chromium(IV) center through two donor atoms. Research using X-ray absorption spectroscopy suggests that at pH 3.5 and in excess ligand, the predominant species is a five-coordinate oxo complex, [CrIVO-(ehbaH)2]0. [] This complexation provides stability to the chromium(IV) ion in aqueous solutions. [, ]

Q3: Are there other ligands besides ethyl 2-hydroxybutanoate that can stabilize chromium(IV)?

A: Yes, studies have shown that other 2-hydroxycarboxylates, such as 2-hydroxy-2-methylbutanoate (hmba) and (−)-quinate (qa), can also stabilize chromium(IV) complexes. [] Additionally, ligands like oxalate, malonate, and 2-picolinate can exchange with ehbaH in existing Cr(IV) complexes to form new Cr(IV) species. []

Q4: What is the relevance of studying stabilized chromium(V) complexes?

A: Chromium(V) complexes, such as [CrV(O)(ehba)2]-, are important model compounds in the study of chromium(V) toxicity and its potential role in chromium-induced cancers. [] These studies aim to understand the mechanisms by which chromium(V) interacts with biological molecules like DNA. [, ]

Q5: How do chromium(V) complexes with ethyl 2-hydroxybutanoate interact with DNA?

A: Research suggests that bis-chelated chromium(V) complexes with ehbaH can undergo partial aquation, forming more reactive monochelated species. [] These monochelates can then bind to the phosphate backbone of DNA. [] Subsequent one- or two-electron oxidation reactions by the chromium(V) center can lead to DNA strand breaks and other forms of DNA damage. [, ]

Q6: What factors can influence the DNA cleavage activity of chromium(V) ehbaH complexes?

A6: The DNA cleavage activity of these complexes is sensitive to various factors:

- pH: Activity is observed in a pH range of 4.0-8.0. []

- Ligand Concentration: Excess ehbaH ligand inhibits DNA cleavage. [, ]

- Oxygen: Exclusion of oxygen can inhibit cleavage, suggesting a role for oxidative processes. []

- Organic Solvents: The presence of alcohols, carboxylic acids, or DMSO can inhibit cleavage. []

Q7: What techniques are used to study these chromium complexes?

A7: A variety of techniques are employed to characterize and study these chromium complexes:

- EPR spectroscopy: Used to study the electronic structure and geometry of chromium(V) complexes. []

- UV-vis spectroscopy: Provides information about electronic transitions and helps identify different species. []

- X-ray absorption spectroscopy: Offers insights into the coordination environment and oxidation state of chromium. []

- Kinetic studies: Used to investigate the rates and mechanisms of reactions involving chromium complexes. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-Benzo[D]Imidazol-2-Yl)Aniline](/img/structure/B57586.png)